An In-depth Technical Guide on (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 16217-15-5)
An In-depth Technical Guide on (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 16217-15-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, bearing the CAS number 16217-15-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. Its stereospecific structure makes it a valuable intermediate for the enantioselective synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its application as a key building block in the development of therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors and HIV integrase inhibitors. While direct biological activity of this compound is not extensively documented, its utility is demonstrated through the synthesis and biological evaluation of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 16217-15-5 | [2] |
| Molecular Formula | C₁₄H₁₅NO₅ | [2] |
| Molecular Weight | 277.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.306 g/cm³ | [2] |
| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [2] |
| Flash Point | 209.0 ± 28.7 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months | [2] |
Synthesis Protocol
The synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is commonly achieved through the oxidation of the corresponding hydroxyproline derivative. A general and efficient laboratory-scale protocol is detailed below.
Starting Material: (2S,4S)-N-CBZ-4-hydroxyproline methyl ester
Reagents and Equipment:
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Dess-Martin periodinane
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Dichloromethane (DCM)
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
Experimental Procedure:
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Dissolve (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (20 mL) in a round-bottom flask.
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To this solution, add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise while stirring at room temperature.
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Continue stirring the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1 v/v) as the eluent.
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The product, N-Cbz-4-oxo-L-proline methyl ester ((S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate), is obtained as a yellow oil. The expected yield is approximately 79.5%.
Characterization Data:
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H).
Caption: Synthetic workflow for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Applications in Drug Development
This chiral building block serves as a crucial starting material for the synthesis of various therapeutic agents. Its rigid pyrrolidine scaffold and stereocenter are key features for designing molecules with specific interactions with biological targets.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The pyrrolidine moiety is a common feature in many DPP-IV inhibitors, mimicking the proline residue of natural substrates. (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate can be utilized as a precursor for the synthesis of novel DPP-IV inhibitors.
Hypothetical Synthetic Application Workflow:
Caption: General synthetic route from the core compound to DPP-IV inhibitors.
Signaling Pathway of DPP-IV Inhibition:
Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.
HIV Integrase Inhibitors
HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). The core structure of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate can be elaborated to synthesize potent HIV integrase inhibitors.
Hypothetical Synthetic Application Workflow:
Caption: General synthetic route from the core compound to HIV integrase inhibitors.
Signaling Pathway of HIV Integrase Inhibition:
Caption: Mechanism of action of HIV integrase inhibitors.
Potential as a Scaffold for Histone Deacetylase (HDAC) Inhibitors
While direct evidence for the HDAC inhibitory activity of the title compound is lacking, a study on a closely related benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate has shown good in vitro growth inhibitory potency and HDAC activity. This suggests that the 4-oxopyrrolidine core could serve as a scaffold for the development of novel HDAC inhibitors.
Conclusion
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a versatile and valuable chiral intermediate in the field of medicinal chemistry. Its primary role is as a starting material for the stereoselective synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide has provided essential technical information on its properties, synthesis, and its demonstrated utility in the development of DPP-IV and HIV integrase inhibitors, as well as its potential as a scaffold for HDAC inhibitors. Further research into the derivatization of this compound could lead to the discovery of novel drug candidates for a range of diseases.
